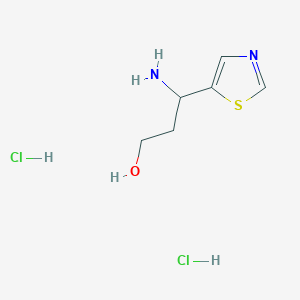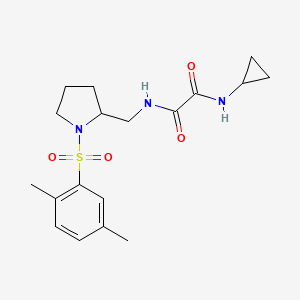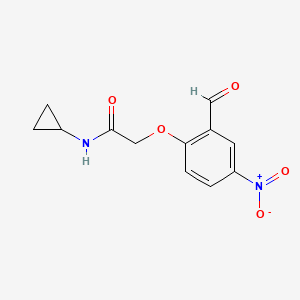![molecular formula C14H15ClN2O B2901800 (1R,5S)-N-(3-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797740-75-0](/img/structure/B2901800.png)
(1R,5S)-N-(3-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-N-(3-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the 1980s and has since been widely used in scientific research to investigate the role of dopamine receptors in various physiological and pathological processes.
Wirkmechanismus
(1R,5S)-N-(3-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide 23390 acts as a selective antagonist of dopamine D1 receptors, which are primarily located in the brain. By blocking the activity of these receptors, this compound 23390 can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
This compound 23390 has been shown to have a number of biochemical and physiological effects in various experimental models. It has been shown to increase the release of acetylcholine in the striatum, increase the activity of tyrosine hydroxylase, and decrease the activity of cyclic AMP-dependent protein kinase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1R,5S)-N-(3-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide 23390 in lab experiments is its high selectivity for dopamine D1 receptors. This allows researchers to specifically target these receptors without affecting other neurotransmitter systems. However, one limitation is that this compound 23390 can have off-target effects on other receptors, such as serotonin and adrenergic receptors.
Zukünftige Richtungen
There are several future directions for research involving (1R,5S)-N-(3-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide 23390. One area of interest is investigating its potential as a therapeutic agent for other neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is exploring the mechanisms underlying its effects on neurotransmitter release and synaptic plasticity. Additionally, further studies are needed to better understand its pharmacokinetic properties and potential side effects.
Synthesemethoden
The synthesis of (1R,5S)-N-(3-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide 23390 involves several steps, including the reaction of 3-chloroaniline with 2-oxo-1,2,3,4-tetrahydroisoquinoline, followed by the addition of a carboxylic acid and a cyclization reaction. The final product is obtained through a series of purification steps.
Wissenschaftliche Forschungsanwendungen
(1R,5S)-N-(3-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide 23390 has been extensively used in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-10-3-1-4-11(9-10)16-14(18)17-12-5-2-6-13(17)8-7-12/h1-5,9,12-13H,6-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSMWMBRYNJVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2901718.png)
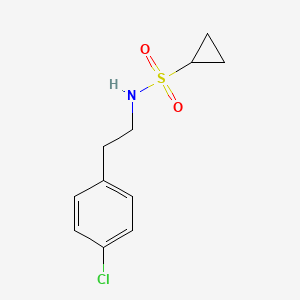
![2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2901720.png)
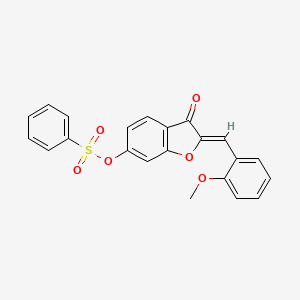
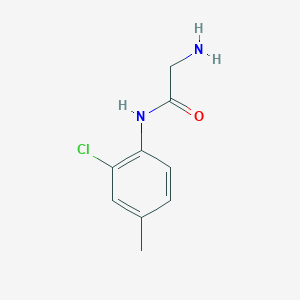

![ethyl 4-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2901729.png)
![1-[(E)-2-nitroethenyl]-3-phenoxybenzene](/img/structure/B2901733.png)

